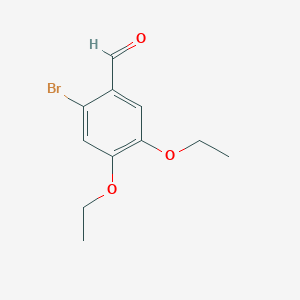

2-Bromo-4,5-diethoxybenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYKUJPMDHPGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356142 | |

| Record name | 2-bromo-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91335-51-2 | |

| Record name | 2-bromo-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Pathways for 2 Bromo 4,5 Diethoxybenzaldehyde

Precursor Selection and Initial Alkylation Strategies

The selection of an appropriate precursor is critical for the efficient synthesis of the target molecule. The general strategy involves obtaining or preparing 3,4-diethoxybenzaldehyde (B1346580), which serves as the immediate precursor for the subsequent bromination step. This di-ethoxylated core can be synthesized from readily available hydroxy-aldehyde derivatives.

Synthesis from Aromatic Hydroxy-Aldehyde Derivatives

A common and economically viable approach begins with aromatic aldehydes that already possess a hydroxyl and an alkoxy group. A prime example of such a precursor is 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethylvanillin. nih.gov In this strategy, the remaining free hydroxyl group at the C4 position is converted to an ethoxy group through Williamson ether synthesis.

Another potential starting material is 4-hydroxybenzaldehyde. A synthetic route starting from this compound would involve a two-step process: an initial regioselective bromination to yield 3-bromo-4-hydroxybenzaldehyde, followed by a copper-catalyzed reaction with sodium methoxide to introduce the alkoxy group, which could be adapted for ethoxylation. udel.edu This highlights the versatility of using functionalized benzaldehydes as foundational precursors.

Alkylation of Polyhydroxybenzaldehydes to Diethoxy Aromatic Cores

A more fundamental approach starts with polyhydroxybenzaldehydes, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). selleckchem.com This precursor requires the alkylation of both phenolic hydroxyl groups to form the 3,4-diethoxybenzaldehyde core. The selective alkylation of catechols can be challenging, as the two hydroxyl groups have different acidities, which can influence reactivity. nih.gov

The alkylation is typically performed using an alkylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of base and solvent is crucial to ensure complete di-alkylation and to prevent side reactions. For instance, the alkylation of 2,4-dihydroxybenzaldehyde has been achieved with high regioselectivity for the 4-position using cesium bicarbonate in acetonitrile (B52724). nih.gov While this applies to a different isomer, it underscores the importance of base selection in controlling alkylation outcomes. A general procedure for the protection (alkylation) of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde involves using an alkyl halide with sodium bicarbonate in DMF. nih.gov For complete di-ethoxylation, stronger bases and stoichiometric control of the ethylating agent are necessary.

Table 1: Precursor Alkylation Strategies

| Precursor | Alkylating Agent | Typical Base/Solvent | Product |

|---|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) | Ethyl Iodide / Diethyl Sulfate | K₂CO₃ / Acetone or DMF | 3,4-Diethoxybenzaldehyde |

Regioselective Bromination Approaches for Benzene (B151609) Derivatives

Once 3,4-diethoxybenzaldehyde is obtained, the key transformation is the introduction of a bromine atom at the C2 position of the benzene ring. This requires a high degree of regioselectivity, directing the electrophile to the specific ortho position relative to the ethoxy groups.

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic substitution (EAS) is the most conventional method for the halogenation of activated benzene rings. uomustansiriyah.edu.iqmakingmolecules.commsu.edulibretexts.org In the case of 3,4-diethoxybenzaldehyde, the two ethoxy groups are strong activating, ortho, para-directing groups due to their electron-donating resonance effect. Conversely, the aldehyde group is a deactivating, meta-directing group.

The directing effects of the substituents converge to favor substitution at the C2 and C6 positions. The C2 position is ortho to the C3-ethoxy group and meta to the aldehyde, while the C6 position is ortho to the C4-ethoxy group. The strong activating nature of the ethoxy groups overrides the deactivating effect of the aldehyde, making the ring susceptible to bromination. makingmolecules.com Syntheses of the analogous compound, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) demonstrate that bromination occurs preferentially at the position ortho to a methoxy group. mdma.chsunankalijaga.orggoogle.comresearchgate.net By analogy, the bromination of 3,4-diethoxybenzaldehyde is expected to yield the 2-bromo product with high selectivity.

The reaction is typically carried out by treating 3,4-diethoxybenzaldehyde with an electrophilic bromine source. The process involves the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.orgminia.edu.eg

Directed Ortho-Metalation Strategies for Positional Control

Directed ortho-metalation (DoM) offers an alternative and highly regioselective method for functionalizing aromatic rings. organic-chemistry.orgwikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the adjacent ortho proton. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a source of Br⁺.

For 3,4-diethoxybenzaldehyde, the alkoxy groups can function as DMGs. wikipedia.org The oxygen atom's lone pair can chelate the lithium ion, directing deprotonation to the C2 or C5 position. However, the aldehyde group is incompatible with strong bases like organolithiums and would need to be protected first, for example, as an acetal. After protection, the DoM reaction could proceed, followed by quenching with an electrophilic bromine source (e.g., 1,2-dibromoethane or CBr₄) and subsequent deprotection of the aldehyde to yield the target compound. While more complex due to the protection/deprotection steps, DoM can provide exceptional positional control where standard EAS methods might yield mixtures. uwindsor.ca

Bromination Reagents and Reaction Optimizations

The choice of brominating reagent and reaction conditions is pivotal for maximizing the yield and purity of 2-Bromo-4,5-diethoxybenzaldehyde.

Molecular Bromine (Br₂) : Elemental bromine is a common reagent for electrophilic bromination. The reaction is often conducted in a solvent like glacial acetic acid or methanol (B129727). mdma.chgoogle.comchemicalbook.com Using methanol as a solvent has been shown to give high yields (90-92%) for the synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. mdma.ch Acetic acid is also a widely used solvent, sometimes with a catalyst like FeBr₃ to increase the electrophilicity of bromine, although the highly activated nature of the diethoxybenzene ring often makes a catalyst unnecessary. chemicalbook.comgoogle.comgoogle.com

N-Bromosuccinimide (NBS) : NBS is a milder and safer alternative to liquid bromine. masterorganicchemistry.com It is a solid that provides a low concentration of Br₂ in situ, which can help to prevent over-bromination. NBS is often used for the regioselective bromination of activated aromatic systems and can be employed with solvents like acetonitrile or in the presence of silica gel to enhance selectivity. mdpi.comwku.edu The synthesis of 6-bromo-2,3-dimethoxybenzaldehyde has been successfully achieved using NBS. scielo.br

In situ Bromine Generation : An alternative method avoids the direct handling of molecular bromine by generating it in situ. One such system involves the use of potassium bromate (B103136) (KBrO₃) in the presence of hydrobromic acid (HBr). sunankalijaga.orgsunankalijaga.org This mixture produces bromine, which then acts as the electrophile. This method has been successfully applied to the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde in glacial acetic acid, achieving high yields. sunankalijaga.orgsunankalijaga.org

Optimization of the reaction involves controlling the temperature, reaction time, and stoichiometry of the reagents to minimize the formation of di-brominated or other isomeric byproducts.

Table 2: Comparison of Bromination Reagents

| Reagent | Advantages | Common Solvents | Typical Conditions |

|---|---|---|---|

| Molecular Bromine (Br₂) | High reactivity, cost-effective | Acetic Acid, Methanol | Room temperature or gentle cooling (e.g., <40°C) mdma.ch |

| N-Bromosuccinimide (NBS) | Safer handling (solid), selective | Acetonitrile, DMF | Often requires a radical initiator or acid catalyst |

Formylation Reactions for Aldehyde Introduction

The introduction of an aldehyde group onto an aromatic ring, known as formylation, is a key step in the synthesis of this compound. This can be accomplished through either direct functionalization of the brominated diethoxybenzene precursor or via indirect pathways involving the transformation of other functional groups.

Reactions for Direct Aldehyde Functionalization of Brominated Diethoxybenzenes

Direct formylation methods introduce the aldehyde group onto the aromatic ring of a suitable brominated diethoxybenzene precursor in a single step. Several named reactions are applicable for this transformation, each with its own set of reagents and reaction conditions.

One of the most common methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group. ijpcbs.comthieme-connect.dewikipedia.org The electron-donating nature of the two ethoxy groups in 1-bromo-3,4-diethoxybenzene activates the aromatic ring, making it susceptible to electrophilic attack by the Vilsmeier reagent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bulky Vilsmeier reagent attacks the position ortho to one of the activating ethoxy groups and meta to the bromo group, leading to the desired product.

Another relevant method is the Rieche formylation . This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4). synarchive.comcommonorganicchemistry.comwikipedia.org The Rieche formylation is particularly useful for introducing aldehyde groups onto electron-rich aromatic rings and can be effective even at sterically hindered positions. tcichemicals.com The reaction mechanism involves the formation of a dichloromethyl cation, which acts as the electrophile.

The Duff reaction provides an alternative route for the formylation of highly activated aromatic compounds, particularly phenols. wikipedia.orgwikipedia.org This reaction uses hexamethylenetetramine (hexamine) as the formyl source in an acidic medium, typically glycerol and boric acid. While primarily used for phenols, its applicability to other electron-rich aromatics makes it a potential, though less common, method for the synthesis of this compound. The reaction mechanism is complex and involves the in-situ generation of an iminium ion electrophile. wikipedia.org

The Gattermann reaction and its related variant, the Gattermann-Koch reaction , are classical methods for formylating aromatic compounds. wikipedia.orgpurechemistry.org The Gattermann reaction uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst, while the Gattermann-Koch reaction employs carbon monoxide and hydrogen chloride under high pressure with a copper(I) chloride and aluminum chloride catalyst. These methods are generally more suitable for less activated aromatic rings and may be less efficient for the highly activated diethoxybenzene system compared to the Vilsmeier-Haack or Rieche reactions.

Finally, lithiation followed by formylation offers a powerful and versatile approach. This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a highly nucleophilic aryllithium species. wikipedia.orgmt.comuniurb.it This intermediate can then react with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. tcichemicals.com The regioselectivity of the lithiation step is often directed by the substituents already present on the aromatic ring, providing a high degree of control over the position of formylation.

Indirect Formylation Pathways via Functional Group Interconversions

Indirect methods for introducing an aldehyde group involve the transformation of a pre-existing functional group on the brominated diethoxybenzene ring. These multistep pathways can offer advantages in terms of starting material availability and regiochemical control.

One common indirect route is the oxidation of a benzyl halide . This involves the initial introduction of a halomethyl group (e.g., -CH2Br) onto the 1-bromo-3,4-diethoxybenzene ring, followed by oxidation to the aldehyde. Various oxidizing agents can be employed for this transformation, including dimethyl sulfoxide (DMSO) in the Kornblum oxidation, pyridine N-oxide, or potassium nitrate with a phase-transfer catalyst. asianpubs.orgnih.govtandfonline.com This two-step approach allows for the synthesis of the target aldehyde from a different set of precursors.

Another important indirect pathway is the reduction of a carboxylic acid derivative . This typically begins with the introduction of a carboxyl group or its derivative (e.g., an ester or an acid chloride) onto the brominated diethoxybenzene scaffold. This can be achieved through methods like Friedel-Crafts acylation followed by oxidation, or carboxylation of an organometallic intermediate. The resulting carboxylic acid derivative can then be selectively reduced to the aldehyde. idc-online.comjove.comlibretexts.orglibretexts.orgresearchgate.net For instance, acid chlorides can be reduced to aldehydes using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) in a process known as the Rosenmund reduction when using a poisoned palladium catalyst. jove.comlibretexts.org Esters can also be reduced to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. jove.comlibretexts.org

The use of Grignard reagents provides another versatile indirect route. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comleah4sci.combyjus.com A Grignard reagent can be prepared from 1,2-dibromo-4,5-diethoxybenzene via magnesium insertion. This organometallic species can then react with a formylating agent like N,N-dimethylformamide (DMF) or ethyl orthoformate to yield the desired aldehyde. This pathway allows for the introduction of the aldehyde group at a position initially bearing a bromine atom.

Multistep Synthetic Route Elucidation and Yield Optimization

The synthesis of this compound is often accomplished through a multistep sequence, starting from more readily available precursors. A common and efficient route begins with the bromination of 3,4-diethoxybenzaldehyde.

A typical procedure involves the direct bromination of 3,4-diethoxybenzaldehyde using elemental bromine in a suitable solvent such as acetic acid or methanol. mdma.chgoogle.com The electron-donating ethoxy groups strongly activate the aromatic ring towards electrophilic substitution and direct the incoming bromine atom to the position ortho to one of the ethoxy groups and meta to the aldehyde group. This regioselectivity is a key advantage of this route.

For example, a reported synthesis involves reacting 3,4-dimethoxybenzaldehyde (a close analogue) with bromine in methanol. mdma.ch This method, when adapted for the diethoxy analogue, would involve dissolving 3,4-diethoxybenzaldehyde in methanol, followed by the addition of bromine while controlling the temperature. The product, this compound, precipitates from the reaction mixture upon addition of water and can be isolated by filtration. This method has been reported to provide high yields, in the range of 90-92% for the dimethoxy analogue. mdma.ch Another study reports a yield of 86.5% for the bromination of 3,4-dimethoxybenzaldehyde in glacial acetic acid. google.com

An alternative approach involves the in-situ generation of bromine. For instance, the reaction of veratraldehyde (3,4-dimethoxybenzaldehyde) with potassium bromate (KBrO3) and hydrobromic acid (HBr) in glacial acetic acid has been shown to produce 2-bromo-4,5-dimethoxybenzaldehyde with a yield of 82.03%. sunankalijaga.orgsunankalijaga.org This method avoids the direct handling of liquid bromine, which is a significant safety advantage.

Yield optimization in these synthetic routes involves careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. For instance, in the direct bromination of 3,4-diethoxybenzaldehyde, maintaining a low temperature during the bromine addition helps to minimize the formation of side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure complete conversion of the starting material. mdma.chsunankalijaga.org The choice of solvent can also influence the yield and purity of the product. While acetic acid is a common solvent for bromination, the use of methanol has been reported to give high yields. mdma.ch

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, several strategies can be employed to align with these principles.

One key aspect is the use of safer and more environmentally friendly reagents. For example, instead of using elemental bromine, which is highly toxic and corrosive, alternative brominating agents can be considered. The in-situ generation of bromine from less hazardous precursors, such as the reaction of KBrO3 with HBr, is a step in this direction. sunankalijaga.orgsunankalijaga.org

Another important principle is the use of greener solvents. Traditional organic solvents often have significant environmental and health impacts. The development of synthetic routes that utilize water or other benign solvents is a major goal of green chemistry. nih.gov While many of the established methods for synthesizing this compound employ organic solvents, research into aqueous-based or solvent-free reaction conditions is an active area of investigation in organic synthesis. For instance, the oxidation of benzyl halides to aldehydes has been achieved in aqueous media using a phase-transfer catalyst, offering a greener alternative to traditional methods that use organic solvents. tandfonline.com

The use of catalysts, both chemical and biological, is a cornerstone of green chemistry. Catalytic reactions are often more efficient, require milder reaction conditions, and generate less waste compared to stoichiometric reactions. The development of chemo-enzymatic cascade reactions for the synthesis of aromatic aldehydes from renewable starting materials showcases the potential of biocatalysis in this area. rsc.org For example, the bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using an extract of Aloe vera under microwave irradiation, demonstrating a green methodology for this type of transformation. scielo.org.mxresearchgate.net While not directly applied to the synthesis of this compound, these examples highlight the potential for developing greener synthetic pathways.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4,5 Diethoxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-Bromo-4,5-diethoxybenzaldehyde will give rise to a distinct signal in the ¹³C NMR spectrum. Commercial databases indicate the availability of ¹³C NMR spectra for this compound, though the data is not publicly accessible. nih.gov

Based on the structure, one would expect to observe signals for the carbonyl carbon, the six aromatic carbons (four of which are substituted and two are protonated), and the carbons of the two ethoxy groups. The carbonyl carbon is typically found in the most downfield region of the spectrum (around 190 ppm). The aromatic carbons will appear in the range of approximately 110-160 ppm, with the carbon bearing the bromine atom (C-2) and the oxygen-substituted carbons (C-4 and C-5) showing characteristic shifts. The methylene (B1212753) carbons of the ethoxy groups (-OCH₂-) are expected around 65 ppm, while the methyl carbons (-CH₃) will be in the upfield region, typically around 15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 |

| Aromatic (C-1) | ~128 |

| Aromatic (C-2, C-Br) | ~115 |

| Aromatic (C-3) | ~112 |

| Aromatic (C-4, C-O) | ~150 |

| Aromatic (C-5, C-O) | ~153 |

| Aromatic (C-6) | ~115 |

| Methylene (-OCH₂-) | ~65 |

| Methyl (-CH₃) | ~15 |

Note: The predicted chemical shifts are based on the analysis of analogous compounds and established ¹³C NMR correlation tables.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between different atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between vicinal protons. For this compound, the most significant correlation would be between the methylene and methyl protons of the ethoxy groups. The absence of cross-peaks between the two aromatic protons would confirm their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated aromatic carbons (C-3 and C-6) and the methylene and methyl carbons of the ethoxy groups.

While specific 2D NMR data for this compound is not available, the application of these techniques would be essential for a complete and rigorous structural elucidation.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its molecular vibrations. These techniques are highly sensitive to the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A study on the synthesis and characterization of the related compound 2-bromo-4,5-dimethoxybenzaldehyde (B182550) showed the presence of key vibrational modes. sunankalijaga.org

The most prominent peak in the FT-IR spectrum would be the strong absorption due to the C=O stretching of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group is also characteristic, appearing as a weaker band around 2720-2820 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy groups will be observed in the 2850-2980 cm⁻¹ range. The C-O stretching vibrations of the ether linkages will give rise to strong bands in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region, typically around 500-600 cm⁻¹. For 2-bromo-4,5-dimethoxybenzaldehyde, a C-Br absorption was reported at 1018 cm⁻¹. sunankalijaga.org

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Aldehydic C-H Stretch | 2720 - 2820 | Weak |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O (Ether) Stretch | 1000 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Note: The predicted wavenumbers are based on the analysis of analogous compounds and standard FT-IR correlation charts.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4,5 Diethoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of the electronic landscape of 2-Bromo-4,5-diethoxybenzaldehyde.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For molecules like this compound, DFT calculations are employed to determine the optimized molecular geometry, electronic energies, and various other properties. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good description of the electronic structure. nih.govresearchgate.net

Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C=O | ~1.22 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C=O | ~124° | |

| C-O-C (ethoxy) | ~118° |

Note: These values are illustrative and based on general parameters for similar molecules. Precise values would require specific DFT calculations for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. sunankalijaga.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sunankalijaga.org For substituted benzaldehydes, the distribution of HOMO and LUMO is influenced by the substituents. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ethoxy groups. Conversely, the LUMO is likely centered on the electron-withdrawing aldehyde group and the carbon-bromine bond. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and based on general parameters for similar molecules. Precise values would require specific DFT calculations for this compound.

Conformational Analysis and Energy Minimization Studies

The presence of flexible ethoxy groups in this compound necessitates a conformational analysis to identify the most stable three-dimensional arrangement of the atoms. The rotation around the C-O bonds of the ethoxy groups and the C-C bond connecting the aldehyde group to the benzene (B151609) ring can lead to various conformers with different energies.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. For instance, the bromination of a precursor like 4,5-diethoxybenzaldehyde involves an electrophilic aromatic substitution mechanism. sunankalijaga.org

Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates. By calculating the activation energies for different possible routes, the most favorable reaction mechanism can be determined. This provides a level of detail that is often difficult to obtain through experimental means alone. Such studies can elucidate the role of catalysts, solvents, and substituent effects on the reaction kinetics and thermodynamics.

Prediction of Spectroscopic Parameters via Theoretical Calculations

Computational methods can predict various spectroscopic properties, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can compute the vibrational frequencies and intensities of a molecule. The calculated IR and Raman spectra can then be compared with experimental data to assign the observed vibrational bands to specific molecular motions, such as C=O stretching, C-H bending, and C-Br stretching. For a related compound, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), the characteristic C-Br absorption was identified at a wave number of 1018 cm⁻¹. sunankalijaga.org

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov By calculating the magnetic shielding of each nucleus, the corresponding chemical shifts can be estimated. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Table 3: Representative Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | ~2850 |

| C=O stretch (aldehyde) | ~1690 |

| C=C stretch (aromatic) | ~1580, ~1470 |

| C-O stretch (ethoxy) | ~1250, ~1040 |

| C-Br stretch | ~1020 |

Note: These values are illustrative and based on general parameters for similar molecules. Precise values would require specific DFT calculations for this compound.

Chemical Transformations and Derivatization Reactions of 2 Bromo 4,5 Diethoxybenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that readily participates in a variety of transformations, including oxidation, reduction, condensation, and imination reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of 2-Bromo-4,5-diethoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Bromo-4,5-diethoxybenzoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with common reagents including potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and sodium chlorite (NaClO₂). The choice of reagent often depends on the presence of other sensitive functional groups within the molecule. For substrates like this compound, milder oxidants such as sodium chlorite are often preferred to prevent unwanted side reactions.

The general transformation is as follows:

This compound → 2-Bromo-4,5-diethoxybenzoic acid

Reduction Reactions to Alcohols

The aldehyde group can be easily reduced to a primary alcohol, yielding (2-Bromo-4,5-diethoxyphenyl)methanol. This conversion is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones, and it is generally unreactive towards the aryl bromide and ether functionalities present in the molecule. The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often sufficient and safer to handle.

The general transformation is as follows:

(2-Bromo-4,5-diethoxyphenyl)methanol

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

The aldehyde group of this compound is an excellent electrophile for carbon-carbon bond-forming condensation reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine or pyridine. purechemistry.orgresearchgate.netorganic-chemistry.org This reaction leads to the formation of a new carbon-carbon double bond.

The Claisen-Schmidt condensation is a similar reaction between an aldehyde (lacking α-hydrogens, like this compound) and a ketone or another aldehyde that possesses an α-hydrogen, in the presence of a base (like NaOH or KOH). d-nb.infonih.gov The initial aldol addition product typically undergoes spontaneous dehydration to yield an α,β-unsaturated ketone. nih.gov

These reactions are highly valuable for extending the carbon skeleton and synthesizing a variety of conjugated systems.

| Reaction Type | Reactant 2 | Catalyst | Product |

| Knoevenagel | Malononitrile | Piperidine | (E)-2-(2-Bromo-4,5-diethoxybenzylidene)malononitrile |

| Knoevenagel | Diethyl malonate | Pyridine | Diethyl (E)-2-(2-Bromo-4,5-diethoxybenzylidene)malonate |

| Claisen-Schmidt | Acetone | NaOH | (E)-4-(2-Bromo-4,5-diethoxyphenyl)but-3-en-2-one |

| Claisen-Schmidt | Acetophenone (B1666503) | KOH | (E)-1-(2-Bromo-4,5-diethoxyphenyl)-3-phenylprop-2-en-1-one |

Imination and Oxime Formation

The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by nitrogen-containing compounds like primary amines and hydroxylamine.

Imination is the reaction between an aldehyde and a primary amine to form an imine (also known as a Schiff base). masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate which then dehydrates to form the C=N double bond. libretexts.orgredalyc.org

Oxime formation occurs when an aldehyde reacts with hydroxylamine (NH₂OH). wikipedia.orgnih.gov The resulting oxime contains a C=N-OH functional group. This reaction is also acid-catalyzed and is often used for the characterization and purification of aldehydes. libretexts.orgwikipedia.org

| Reaction Type | Reactant | Catalyst | Product |

| Imination | Aniline | Acetic Acid | (E)-N-(2-Bromo-4,5-diethoxybenzylidene)aniline |

| Imination | Benzylamine | H⁺ | (E)-N-(2-Bromo-4,5-diethoxybenzylidene)-1-phenylmethanamine |

| Oxime Formation | Hydroxylamine | H⁺ | This compound oxime |

Transformations Involving the Aryl Bromide Substituent

The carbon-bromine bond on the aromatic ring provides a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures. The aryl bromide of this compound can serve as the electrophilic partner in these transformations.

The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgharvard.edutcichemicals.com This reaction is widely used for the synthesis of biaryl compounds. tcichemicals.com

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.govresearchgate.net The reaction requires a palladium catalyst and a base, and it typically proceeds with high stereoselectivity. nih.gov

The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.orgthieme-connect.de It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a drawback. wikipedia.org

These reactions allow for the introduction of various aryl, vinyl, or alkyl substituents at the 2-position of the benzaldehyde (B42025) ring, significantly increasing the molecular diversity accessible from this starting material.

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4,5-Diethoxy-[1,1'-biphenyl]-2-carbaldehyde |

| Suzuki | Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(Thiophen-2-yl)-4,5-diethoxybenzaldehyde |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-4,5-Diethoxy-2-styrylbenzaldehyde |

| Heck | Ethyl acrylate | Pd(OAc)₂, PPh₃, NaOAc | Ethyl (E)-3-(2-formyl-4,5-diethoxyphenyl)acrylate |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 4,5-Diethoxy-2-vinylbenzaldehyde |

| Stille | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | 4,5-Diethoxy-[1,1'-biphenyl]-2-carbaldehyde |

Nucleophilic Aromatic Substitution (SNAr) with Alkoxides and Thiolates

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aryl halides. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this compound, the aldehyde group (-CHO) at the C1 position acts as a potent EWG, activating the C2 position for nucleophilic attack and facilitating the displacement of the bromide leaving group.

The reaction with alkoxides (RO⁻) or thiolates (RS⁻) proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is significantly stabilized by the ortho-aldehyde group. In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

While specific studies on this compound are not extensively documented, the principles of SNAr are well-established for similarly substituted aryl bromides. Reactions with various alkoxides, such as sodium methoxide or ethoxide, would yield the corresponding 2-alkoxy-4,5-diethoxybenzaldehyde derivatives. Similarly, treatment with thiolates, generated from thiols and a base like potassium carbonate, would produce 2-thioether-substituted benzaldehydes. nih.govresearchgate.net The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being typical to solvate the cationic counter-ion and promote the reaction.

Table 1: Representative SNAr Reactions with Alkoxides and Thiolates

| Nucleophile Precursor | Base/Conditions | Product |

| Methanol (CH₃OH) | Sodium Methoxide (NaOCH₃) in Methanol | 2,4,5-Triethoxybenzaldehyde |

| Ethanethiol (CH₃CH₂SH) | Potassium Carbonate (K₂CO₃) in DMF | 2-(Ethylthio)-4,5-diethoxybenzaldehyde |

| Sodium thiophenoxide (NaSPh) | N/A, in DMF | 2-(Phenylthio)-4,5-diethoxybenzaldehyde |

Lithiation and Subsequent Electrophilic Quenches

Lithium-halogen exchange is a powerful and widely used method for converting aryl halides into highly reactive organolithium species. nih.gov This transformation is particularly valuable as it allows for the introduction of a wide array of electrophiles at a specific position on the aromatic ring. For this compound, this reaction involves treating the compound with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. organic-chemistry.orgacs.org

The exchange is rapid and generally regioselective, replacing the bromine atom at the C2 position with lithium to form 2-lithio-4,5-diethoxybenzaldehyde. This organolithium intermediate is a potent nucleophile and base. The low temperature is critical to prevent side reactions, such as attack of the alkyllithium reagent on the electrophilic aldehyde group or decomposition of the aryllithium species. acs.orgyoutube.com

Once formed, the aryllithium intermediate can be "quenched" by the addition of various electrophiles. This two-step, one-pot sequence provides a versatile route to a diverse range of 2-substituted-4,5-diethoxybenzaldehyde derivatives. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. Quenching with aldehydes or ketones produces secondary or tertiary alcohols, respectively, while reaction with alkyl halides can introduce new alkyl substituents. wikipedia.org

Table 2: Lithiation and Subsequent Electrophilic Quench Reactions

| Step 1: Lithiation Reagent | Step 2: Electrophile | Final Product |

| n-Butyllithium | Carbon Dioxide (CO₂) | 4,5-Diethoxy-2-formylbenzoic acid |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | 4,5-Diethoxyisophthalaldehyde |

| n-Butyllithium | Acetone | 2-(2-Hydroxypropan-2-yl)-4,5-diethoxybenzaldehyde |

| n-Butyllithium | Methyl Iodide (CH₃I) | 2-Methyl-4,5-diethoxybenzaldehyde |

Modification of the Diethoxy Groups

The two ethoxy groups in this compound offer additional sites for chemical modification, primarily through cleavage (dealkylation) or exchange (transalkylation/transetherification) reactions.

Dealkylation Strategies

The cleavage of aryl ethers is a common transformation to unmask the corresponding phenols, which can then be used for further functionalization. Due to the stability of the ether linkage, this typically requires strong reagents.

Boron tribromide (BBr₃) is one of the most effective and widely used reagents for the dealkylation of aryl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the carbon-oxygen bond. Treatment of this compound with an excess of BBr₃ in an inert solvent like dichloromethane (B109758) (DCM) would lead to the cleavage of both ethoxy groups, yielding 2-bromo-4,5-dihydroxybenzaldehyde upon workup.

Interestingly, it is possible to achieve selective mono-dealkylation by carefully controlling the stoichiometry of the BBr₃ reagent. Using one equivalent or slightly less of BBr₃ can preferentially cleave one of the two ether groups, providing a mixture of mono-dealkylated products and the dihydroxy compound. This strategy can provide access to valuable intermediates with differentiated hydroxyl groups.

Alternatively, strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used to cleave the ether bonds, though this often requires harsh conditions, including high temperatures.

Table 3: Dealkylation Strategies for this compound

| Reagent | Stoichiometry | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | > 2 equivalents | DCM, -78 °C to RT | 2-Bromo-4,5-dihydroxybenzaldehyde |

| Boron Tribromide (BBr₃) | ~ 1 equivalent | DCM, -78 °C to RT | Mixture including 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde |

| Hydrobromic Acid (HBr) | Excess | Acetic Acid, Reflux | 2-Bromo-4,5-dihydroxybenzaldehyde |

Transalkylation Reactions

The term transalkylation in industrial petrochemistry typically refers to the transfer of alkyl groups between aromatic rings. However, in the context of ethers, a more appropriate term is transetherification, which involves the exchange of the alkyl group of an ether with an alcohol, usually under acidic catalysis. nih.govwikipedia.org This reaction provides a method to convert the diethoxy groups into other dialkoxy functionalities.

For this compound, a plausible transetherification reaction would involve heating the compound in a large excess of a different alcohol (e.g., methanol or isopropanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or a Lewis acid. The mechanism involves protonation of an ether oxygen, making it a good leaving group (ethanol). The new alcohol then acts as a nucleophile, attacking the resulting carbocationic intermediate (or directly displacing the ethanol in an SN2-like fashion) to form the new ether. Using a large excess of the new alcohol drives the equilibrium toward the desired product.

This method could be used, for example, to convert the starting material into 2-bromo-4,5-dimethoxybenzaldehyde (B182550) or 2-bromo-4,5-diisopropoxybenzaldehyde. The efficiency of the reaction would depend on the specific conditions and the alcohols used.

Table 4: Representative Transetherification Reactions

| Reagent Alcohol | Catalyst | Potential Product |

| Methanol (excess) | H₂SO₄ (catalytic) | 2-Bromo-4,5-dimethoxybenzaldehyde |

| Isopropanol (excess) | Iron(III) triflate (catalytic) | 2-Bromo-4,5-diisopropoxybenzaldehyde |

| Benzyl Alcohol (excess) | Trifluoroacetic Acid (catalytic) | 2-Bromo-4,5-bis(benzyloxy)benzaldehyde |

Applications of 2 Bromo 4,5 Diethoxybenzaldehyde in Complex Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The reactivity of the aldehyde and the bromo-substituent makes 2-Bromo-4,5-diethoxybenzaldehyde a key starting material for synthesizing various heterocyclic scaffolds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolines)

The aldehyde functional group of this compound is instrumental in the construction of nitrogen-containing heterocycles. For instance, it can be utilized in the synthesis of quinazoline (B50416) derivatives. The aldehyde can react with appropriate amino-functionalized precursors to form an imine, which can then undergo cyclization to build the quinazoline ring system. A specific example is the synthesis of 4-[(2-Bromo-4,5-diethoxyphenyl)methoxy]quinazoline, where the aldehyde is first reduced to the corresponding alcohol and then coupled with a 4-chloroquinazoline. nih.gov This highlights the compound's role in creating substituted quinazolines, a class of compounds with significant interest in medicinal chemistry. While direct synthesis of quinazolines using this compound is plausible, specific examples in the provided search results are limited. However, the synthesis of related quinazoline derivatives from bromo-anthranilic acids demonstrates a general strategy where a bromo-substituted aromatic is a key component. nih.gov

Synthesis of Oxygen-Containing Heterocycles (e.g., Flavonoids, Chalcones)

This compound is a crucial reagent in the synthesis of chalcones, which are precursors to flavonoids, a large class of naturally occurring polyphenolic compounds. nih.govnih.gov The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). nih.govrasayanjournal.co.in

In this context, this compound reacts with a substituted acetophenone in the presence of a base to form a chalcone (B49325). For example, the reaction with 2'-hydroxyacetophenone (B8834) yields (E)-2'-hydroxy-2-bromo-4,5-dimethoxychalcone (in the case of the dimethoxy analogue). researchgate.net The resulting chalcones, characterized by an α,β-unsaturated carbonyl system, can then be cyclized to form flavonoids. researchgate.netmdpi.com The presence of the bromo and diethoxy groups on the benzaldehyde-derived ring of the chalcone introduces specific functionalities that can be further modified, allowing for the creation of a diverse library of flavonoid derivatives.

A study on the synthesis of a chalcone derivative using 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and 2-hydroxyacetophenone (B1195853) via a grinding technique reported a 53% yield of the yellow solid product. researchgate.net

Building Block for Poly-Substituted Aromatic Systems

The inherent structure of this compound, with its multiple substituents, makes it an ideal starting point for the synthesis of more complex, highly substituted aromatic compounds. The bromine atom is particularly significant as it provides a handle for various cross-coupling reactions, such as Suzuki and Heck reactions. These powerful carbon-carbon bond-forming reactions allow for the introduction of a wide array of substituents at the bromine position, leading to the construction of intricate aromatic frameworks.

The aldehyde group can be transformed into other functionalities, such as carboxylic acids, alcohols, or nitriles, further expanding the synthetic possibilities. The two ethoxy groups also influence the reactivity and properties of the molecule and its derivatives. This multi-functional nature allows chemists to strategically build up molecular complexity from this readily available starting material.

Intermediate in the Construction of Functionalized Phenethylamines

This compound serves as a key intermediate in the synthesis of functionalized phenethylamines. The general synthetic route involves the conversion of the aldehyde to a nitrostyrene, followed by reduction of the nitro group and the double bond to yield the corresponding phenethylamine (B48288).

While the search results specifically mention the synthesis of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, the underlying principle applies to the diethoxy analogue. nih.govnih.gov The synthesis often starts with a substituted benzaldehyde. For instance, N-benzylphenethylamines are synthesized through the reductive amination of the respective phenethylamines and benzaldehydes. nih.gov This indicates that this compound could be a precursor to a corresponding phenethylamine, which is then further functionalized.

Role in the Synthesis of Benzenepropionitrile Derivatives

This compound is a precursor for the synthesis of 2-bromo-4,5-diethoxybenzenepropionitrile. Although the provided search results focus on the dimethoxy analogue, the chemical pathway is directly applicable. The synthesis typically involves a condensation reaction of the aldehyde with cyanoacetic acid, followed by reduction and decarboxylation. google.comgoogle.com

A more direct route involves the Knoevenagel condensation of 2-bromo-4,5-dimethoxybenzaldehyde with acetonitrile (B52724) in the presence of a basic catalyst to yield 2-bromo-4,5-dimethoxycinnamonitrile. google.com This intermediate is then reduced to 2-bromo-4,5-dimethoxybenzenepropionitrile. google.com This process highlights the aldehyde's reactivity and its utility in extending the carbon chain while introducing a nitrile group, a versatile functional group in organic synthesis.

Table 1: Synthesis of 2-bromo-4,5-dimethoxybenzenepropionitrile from the corresponding benzaldehyde google.com

| Step | Reactants | Reagents/Catalysts | Product | Yield |

| 1 | 2-bromo-4,5-dimethoxybenzaldehyde, Acetonitrile | Basic catalyst (e.g., NaOH) | 2-bromo-4,5-dimethoxycinnamonitrile | Not specified |

| 2 | 2-bromo-4,5-dimethoxycinnamonitrile | Hydrogen, Palladium on carbon (10%) | 2-bromo-4,5-dimethoxybenzenepropionitrile | 84.6% |

Utilisation in Multi-Component Reactions (MCRs)

While specific examples of this compound in multi-component reactions (MCRs) are not detailed in the provided search results, its functional group array makes it a highly suitable candidate for such reactions. MCRs are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms of the starting materials.

The aldehyde group of this compound can readily participate in various MCRs, such as the Ugi, Passerini, or Biginelli reactions. The presence of the bromo-substituent offers a site for post-MCR modification via cross-coupling reactions, further increasing the molecular diversity of the products. The electron-donating ethoxy groups can also influence the reactivity and regioselectivity of these transformations. The potential for this compound in MCRs represents a promising area for the efficient construction of complex and diverse molecular libraries.

Future Research Directions and Emerging Paradigms for 2 Bromo 4,5 Diethoxybenzaldehyde

Development of Novel Catalytic Transformations

The reactivity of the aryl bromide and aldehyde functionalities in 2-Bromo-4,5-diethoxybenzaldehyde makes it an ideal candidate for a variety of novel catalytic transformations. While specific studies on this compound are limited, the broader field of organic synthesis offers a clear roadmap for future investigations. The development of new catalytic systems will be crucial for accessing a wider range of derivatives with potentially valuable properties.

Future research will likely focus on leveraging modern cross-coupling reactions to functionalize the C-Br bond. Palladium-catalyzed reactions such as the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The application of these methods to this compound could yield a diverse library of compounds. Furthermore, the exploration of more sustainable and economical first-row transition metal catalysts, such as those based on copper, nickel, and iron, is a significant area of interest. These catalysts could offer alternative reactivity and reduce the reliance on precious metals.

Another promising avenue is the development of C-H activation strategies. Direct functionalization of the aromatic C-H bonds of the diethoxybenzaldehyde core would provide a more atom-economical approach to new derivatives, avoiding the need for pre-functionalized starting materials. primescholars.com

The aldehyde group also presents opportunities for novel catalytic transformations. For instance, its use in asymmetric catalysis to generate chiral alcohols or other stereochemically complex molecules is an area ripe for exploration. The development of chemo- and regioselective catalytic methods that can differentiate between the aldehyde and the aryl bromide will be essential for the efficient synthesis of complex target molecules.

Table 1: Potential Catalytic Transformations for this compound

| Catalytic Reaction | Potential Application | Catalyst Type |

| Suzuki Coupling | Formation of biaryl compounds | Palladium, Nickel |

| Heck Reaction | Synthesis of substituted styrenes | Palladium |

| Buchwald-Hartwig Amination | Introduction of nitrogen-containing functional groups | Palladium, Copper |

| Sonogashira Coupling | Synthesis of aryl alkynes | Palladium, Copper |

| C-H Activation | Direct functionalization of the aromatic ring | Palladium, Rhodium, Iridium |

| Asymmetric Aldehyde Addition | Synthesis of chiral secondary alcohols | Chiral Lewis acids, Organocatalysts |

Exploration of Bio-Catalytic and Enzymatic Approaches for Synthesis

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. diva-portal.org For this compound, both its synthesis and subsequent transformations could benefit from enzymatic approaches.

One key area of exploration is the enzymatic reduction of the aldehyde group to form the corresponding alcohol, (2-Bromo-4,5-diethoxyphenyl)methanol. Alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) are known to catalyze the reduction of a wide range of aldehydes with high enantioselectivity. tandfonline.comscielo.org.mx The use of whole-cell biocatalysts, such as yeast or bacteria, or isolated enzymes could provide a mild and environmentally friendly route to the chiral alcohol, a potentially valuable building block. Studies on other substituted benzaldehydes have shown that the electronic and steric nature of the substituents can influence the conversion rates, suggesting that screening a variety of reductase enzymes would be a fruitful research direction. tandfonline.com

Transaminases are another class of enzymes with significant potential. nih.govmdpi.com They can be used for the synthesis of chiral amines from ketones or aldehydes. While this would require initial conversion of the aldehyde to a ketone, subsequent transaminase-catalyzed amination could open a pathway to chiral amino-derivatives of the 2-Bromo-4,5-diethoxybenzene scaffold.

Furthermore, enzymes could be employed in the synthesis of this compound itself. For example, oxidases could potentially be used for the selective oxidation of a suitable precursor. The development of enzymatic cascades, where multiple enzymes work in concert to produce the target molecule from a simple starting material, represents a particularly exciting frontier. mdpi.com

Table 2: Potential Biocatalytic Approaches for this compound

| Enzymatic Reaction | Enzyme Class | Potential Product |

| Aldehyde Reduction | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) | (2-Bromo-4,5-diethoxyphenyl)methanol |

| Reductive Amination | Transaminase (TA) | Chiral amines (from a ketone precursor) |

| Oxidation | Oxidase | This compound (from alcohol precursor) |

| Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) | This compound (from carboxylic acid precursor) nih.gov |

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals, including improved safety, scalability, and product consistency. rsc.org The synthesis and subsequent reactions of this compound are well-suited for adaptation to flow chemistry systems.

The bromination of aromatic compounds, a key step in the synthesis of this compound, can be hazardous on a large scale due to the use of elemental bromine. mdpi.comvapourtec.com Flow chemistry allows for the in situ generation of bromine, minimizing the handling and storage of this hazardous reagent. mdpi.comvapourtec.com This approach enhances the safety profile of the synthesis and allows for precise control over reaction conditions, potentially leading to higher yields and selectivities.

Subsequent transformations of this compound, such as the catalytic coupling reactions discussed in section 7.1, can also be transitioned to flow systems. Packed-bed reactors containing immobilized catalysts can be used, simplifying product purification and enabling catalyst recycling. The excellent heat and mass transfer characteristics of microreactors can lead to faster reaction times and improved control over exothermic processes. rsc.orgbeilstein-journals.org

The integration of multiple reaction steps into a single, continuous "telescoped" synthesis is a major goal of modern process chemistry. A future research paradigm would involve developing a continuous flow process that starts from a simple precursor, performs the bromination and any subsequent functionalization of this compound, and delivers the final product without the need for isolation of intermediates.

Investigation of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. nih.gov Future research on this compound will undoubtedly focus on creating more sustainable and environmentally benign synthetic routes.

A key aspect of this is improving the atom economy of the synthesis. primescholars.comjocpr.com This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. As mentioned, C-H activation and biocatalysis are excellent strategies for improving atom economy.

The choice of solvents and reagents is another critical factor. The development of synthetic routes that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, will be a priority. The replacement of hazardous reagents, like elemental bromine, with safer alternatives is also a key goal. For instance, electrochemical methods for bromination, where bromide ions are oxidized at an electrode to generate the reactive bromine species, offer a promising green alternative. chemrxiv.org

The valorization of renewable feedstocks is a cornerstone of a sustainable chemical industry. While this compound is currently derived from petrochemical sources, future research could explore its synthesis from lignin, a complex aromatic polymer found in biomass. researchgate.net Lignin contains substituted phenolic units that could potentially be converted into valuable aromatic aldehydes through innovative catalytic or biological processes.

Computational Design of New Derivatives with Targeted Reactivity

Computational chemistry and in silico design have become indispensable tools in modern drug discovery and materials science. mdpi.comnih.govcore.ac.ukresearchgate.netdntb.gov.ua These methods can be powerfully applied to predict the properties and reactivity of this compound derivatives, guiding synthetic efforts towards molecules with desired functions.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound. nih.govnih.govacs.org Such studies can provide insights into the mechanisms of its reactions, helping to optimize reaction conditions and predict the outcomes of new transformations. canterbury.ac.uknih.govrsc.orgescholarship.org For example, DFT could be used to model the transition states of various catalytic coupling reactions, identifying the most favorable reaction pathways and catalyst systems.

Molecular docking and other in silico screening methods can be employed to design new derivatives of this compound with specific biological activities. mdpi.comnih.govcore.ac.ukresearchgate.netdntb.gov.ua By modeling the interaction of virtual libraries of derivatives with the active sites of enzymes or receptors, researchers can identify promising candidates for synthesis and biological testing. This approach can significantly accelerate the discovery of new therapeutic agents or other functional molecules. For instance, benzyloxybenzaldehyde derivatives have been computationally designed and evaluated as selective enzyme inhibitors. mdpi.comnih.govcore.ac.ukresearchgate.netdntb.gov.ua

The combination of computational design with automated synthesis and high-throughput screening represents a powerful paradigm for the rapid discovery of new functional molecules based on the this compound scaffold.

Table 3: Computational Approaches for the Study of this compound

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, calculation of spectroscopic properties. nih.govnih.govacs.org |

| Molecular Docking | Prediction of binding affinity to biological targets (enzymes, receptors). mdpi.comnih.govcore.ac.ukresearchgate.netdntb.gov.ua |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity to guide the design of more potent compounds. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of derivatives in biological systems or materials. |

Q & A

Basic Research Question

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted aldehydes; yields ~85% with >98% purity .

- Chromatography : Silica gel chromatography with hexane:ethyl acetate (4:1) resolves brominated byproducts .

Advanced Consideration : For trace impurities, employ preparative HPLC (C18 column, acetonitrile/water mobile phase) .

How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Question

The bromine at the 2-position acts as a directing group, enabling palladium-catalyzed couplings. Challenges include:

- Competing Dehalogenation : Use Pd(PPh₃)₄ with arylboronic acids at 80°C to suppress β-hydride elimination .

- Steric Effects : Diethoxy groups at 4,5-positions hinder coupling efficiency; optimize ligand choice (e.g., XPhos) .

Data Insight : Reported yields vary from 60–75% depending on substituent bulk .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- First Aid : For skin exposure, wash immediately with soap/water (15+ minutes); for inhalation, move to fresh air and seek medical attention .

Advanced Hazard Note : Thermal decomposition releases toxic bromine vapors; conduct reactions in fume hoods .

Which spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question

- ¹H NMR : Key signals include aldehyde proton at δ 10.2 ppm and ethoxy groups at δ 3.9–4.1 ppm .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 287.0 (C₁₁H₁₃BrO₃) .

Advanced Application : Single-crystal X-ray diffraction confirms dihedral angles between substituents (e.g., 45° for ethoxy groups) .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess electrophilicity at the aldehyde group .

- XLogP3 Analysis : Predict solubility (logP ≈ 2.3) to design solvent systems for nucleophilic substitutions .

What strategies mitigate regioselectivity challenges during functionalization of the benzene ring?

Advanced Research Question

- Protecting Groups : Temporarily protect the aldehyde with ethylene glycol to direct bromination to the 2-position .

- Microwave-Assisted Synthesis : Enhances selectivity by reducing reaction time and thermal degradation .

How stable is this compound under varying storage conditions?

Basic Research Question

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation; shelf life >12 months .

- Moisture Sensitivity : Use molecular sieves in storage containers to avoid hydrolysis of ethoxy groups .

What biological screening approaches are suitable for derivatives of this compound?

Advanced Research Question

- In-Vitro Assays : Test antimicrobial activity via microdilution (MIC values against S. aureus and E. coli) .

- Docking Studies : Model interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

How should researchers address contradictions in reported reaction yields or mechanisms?

Advanced Research Question

- Systematic Replication : Repeat experiments under identical conditions (solvent, catalyst, temperature) .

- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., debromination vs. cross-coupling) .

Case Study : Discrepancies in Suzuki coupling yields (60% vs. 75%) may stem from ligand purity or oxygen sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.